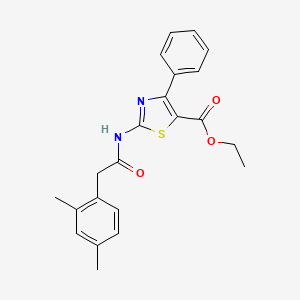
Ethyl 2-(2-(2,4-dimethylphenyl)acetamido)-4-phenylthiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-(2-(2,4-dimethylphenyl)acetamido)-4-phenylthiazole-5-carboxylate is a useful research compound. Its molecular formula is C22H22N2O3S and its molecular weight is 394.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 2-(2-(2,4-dimethylphenyl)acetamido)-4-phenylthiazole-5-carboxylate is a compound belonging to the thiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
This compound is synthesized through a multi-step process that includes the formation of the thiazole ring and subsequent modifications to introduce the acetamido and ethyl ester groups. The synthesis typically involves:
- Formation of the Thiazole Ring : Using α-haloketones and thiourea.
- Amidation : Reacting with 2,4-dimethylphenylacetic acid.
- Esterification : Introducing the ethyl group through esterification reactions.
Antimicrobial Properties
Research has indicated that thiazole derivatives exhibit significant antimicrobial activities. A study highlighted that compounds similar to this compound demonstrated potent activity against various bacterial strains and fungi, including Candida albicans and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 12.5 μg/mL |
| Ethyl 2-(2-(4-chlorophenyl)acetamido)-4-phenylthiazole-5-carboxylate | Escherichia coli | 25 μg/mL |
| Ethyl 2-(2-(p-toluidine)acetamido)-4-phenylthiazole-5-carboxylate | Candida albicans | 10 μg/mL |
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of key enzymes involved in metabolic pathways. For instance, studies suggest that it may inhibit ergosterol biosynthesis in fungi by targeting cytochrome P450 enzymes (CYP51), similar to azole antifungals . This inhibition disrupts cell membrane integrity, leading to cell death.
Case Studies and Research Findings
Several studies have focused on the biological activity of thiazole derivatives:
- Antifungal Activity : A study conducted on various thiazole derivatives showed that modifications at the para position of phenolic groups significantly enhanced antifungal activity. Compounds with electronegative substituents exhibited lower MIC values against fungal strains .
- Cytotoxicity Studies : Investigations into the cytotoxic effects of these compounds revealed that while they are effective against certain pathogens, they maintain relatively low cytotoxicity towards mammalian cells, making them potential candidates for drug development .
- Quantitative Structure–Activity Relationship (QSAR) : QSAR analyses have been utilized to understand how structural modifications affect biological activity. The presence of specific functional groups was correlated with enhanced lipophilicity and bioactivity .
Table 2: Summary of QSAR Findings
| Structural Feature | Effect on Activity |
|---|---|
| Electronegative substituents | Increased antifungal potency |
| Lipophilicity | Enhanced membrane permeability |
| Aromatic rings | Improved enzyme interaction |
Properties
IUPAC Name |
ethyl 2-[[2-(2,4-dimethylphenyl)acetyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-4-27-21(26)20-19(16-8-6-5-7-9-16)24-22(28-20)23-18(25)13-17-11-10-14(2)12-15(17)3/h5-12H,4,13H2,1-3H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWMREMKOXDFBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CC2=C(C=C(C=C2)C)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














